Cas no 350683-35-1 (tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate)

Tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability and selectivity, making it a valuable intermediate for the construction of complex heterocyclic compounds. The hydroxyl group at the 4-position offers a reactive site for further functionalization, enabling diverse modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its compatibility with standard coupling and deprotection conditions. Its crystalline solid form ensures ease of handling and purification, while its well-defined structure supports reproducibility in synthetic applications.
tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate structure
350683-35-1 structure
Product Name:tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
CAS No:350683-35-1
MF:C13H17NO3
MW:235.278983831406
MDL:MFCD11045241
CID:1007001
PubChem ID:53415318
Update Time:2025-05-25

tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-4-HYDROXY-,1,1-DIMETHYLETHYL ESTER
    • tert-butyl 4-hydroxy-2,3-dihydroindole-1-carboxylate
    • tert-butyl 4-hydroxyindoline-1-carboxylate
    • tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
    • A822516
    • EN300-3204459
    • DTXSID80697038
    • F78585
    • SCHEMBL3902861
    • 4-hydroxy-2,3-dihydroindole-1-carboxylic acid tert-butyl ester
    • 350683-35-1
    • MDL: MFCD11045241
    • Inchi: 1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-6,15H,7-8H2,1-3H3
    • InChI Key: RGJNBULAOCYWSF-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC=C(C=2CC1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 235.12084340g/mol
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.8Ų

tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Pricemore >>

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tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:350683-35-1)tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Order Number:A822516
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):174.0/317.0/603.0
Email:sales@amadischem.com

Additional information on tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate

tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, identified by the CAS number 350683-35-1, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule is characterized by its indole ring system, which is a heterocyclic structure containing a nitrogen atom, and its tert-butyl ester group. The presence of a hydroxyl group at the 4-position further adds to its functional diversity.

Recent studies have highlighted the importance of indole derivatives in drug discovery and development. The indole moiety is known for its ability to interact with various biological targets, making it a valuable component in the design of bioactive compounds. In particular, the tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate has been explored for its potential in anti-inflammatory and antioxidant activities. Researchers have demonstrated that the hydroxyl group at the 4-position plays a crucial role in modulating these biological effects.

The synthesis of tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate involves a multi-step process that typically begins with the preparation of the indole ring system. One common approach is the Paal-Knorr synthesis, which utilizes β-ketoamides as precursors. The subsequent introduction of the tert-butyl ester group and hydroxyl functionality is achieved through esterification and oxidation reactions, respectively. These steps are carefully optimized to ensure high yields and purity of the final product.

In terms of physical properties, tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicative of π-conjugation within the indole system. These properties make it suitable for use in various chemical reactions and analytical techniques.

The application of tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of more complex molecules, including those with potential anticancer activity. For instance, recent research has focused on its role in constructing heterocyclic frameworks that mimic natural products with therapeutic potential.

In conclusion, tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, with its unique chemical structure and versatile functional groups, continues to be a subject of interest in both academic and industrial settings. Its contribution to drug discovery and material science underscores its importance as a key molecule in modern organic chemistry.

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Amadis Chemical Company Limited
(CAS:350683-35-1)tert-butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
A822516
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):174.0/317.0/603.0
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